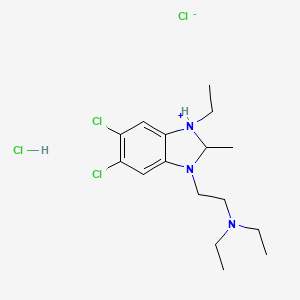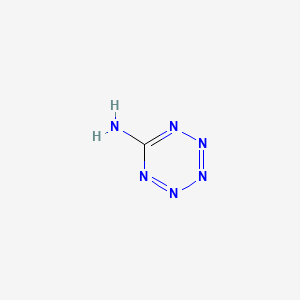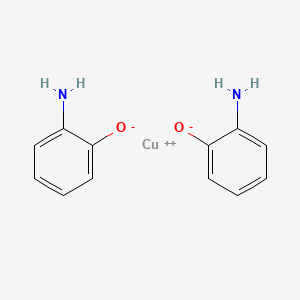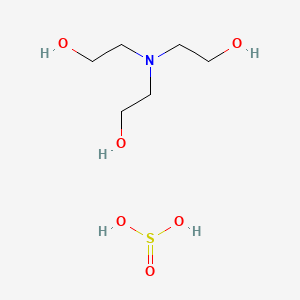
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a brominated anthracene core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.
Scientific Research Applications
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- involves its interaction with specific molecular targets and pathways. The brominated anthracene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl-
- Benzamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Uniqueness
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- is unique due to the presence of the cyano group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
141399-59-9 |
|---|---|
Molecular Formula |
C18H11BrN2O3 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(4-bromo-9,10-dioxoanthracen-1-yl)-2-cyano-N-methylacetamide |
InChI |
InChI=1S/C18H11BrN2O3/c1-21(14(22)8-9-20)13-7-6-12(19)15-16(13)18(24)11-5-3-2-4-10(11)17(15)23/h2-7H,8H2,1H3 |
InChI Key |
IXMSAEUVILDDHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)


![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)

![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)







![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
